molecular formula C21H20N2O2 B5814173 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide CAS No. 313483-77-1

4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Cat. No.: B5814173
CAS No.: 313483-77-1
M. Wt: 332.4 g/mol
InChI Key: ARYGMOALUJRILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a chemical compound with the molecular formula C21H20N2O2 and a molecular weight of 332.3957 g/mol . This compound is characterized by the presence of an ethoxy group, a pyridinylmethyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-(pyridin-4-ylmethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
  • 4-Propoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
  • 4-Butoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Uniqueness

4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds .

Properties

IUPAC Name

4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-25-20-9-5-18(6-10-20)21(24)23-19-7-3-16(4-8-19)15-17-11-13-22-14-12-17/h3-14H,2,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYGMOALUJRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354587
Record name 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313483-77-1
Record name 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.